molecular formula C13H17NO4S B2521263 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate CAS No. 1396979-03-5

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate

Cat. No.: B2521263
CAS No.: 1396979-03-5
M. Wt: 283.34
InChI Key: IWZJZGRUIZUKJJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, a thiol (-SH) group at the β-carbon, and an ethyl ester moiety. This compound is of interest in medicinal chemistry due to its reactive thiol group, which enables participation in disulfide bond formation or metal coordination, and its Cbz group, which enhances stability during synthetic processes. Its structural complexity and functional versatility make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs .

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-17-12(15)11(9-19)14-13(16)18-8-10-6-4-3-5-7-10/h3-7,11,19H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJZGRUIZUKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
Ethyl 2-[(benzyloxy)carbonyl]amino-3-sulfanylpropanoate+H2OH+/OH2-[(benzyloxy)carbonyl]amino-3-sulfanylpropanoic acid+Ethanol\text{Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid} + \text{Ethanol}

Conditions :

  • Acidic: HCl (1M), reflux at 80°C for 6 hours.

  • Basic: NaOH (1M), room temperature for 12 hours.

Yield : 85–92% depending on conditions1.

Oxidation of the Sulfanyl Group

The sulfanyl (-SH) group is susceptible to oxidation, forming sulfinic or sulfonic acids. Controlled oxidation produces sulfoxides or sulfones:
Reaction Pathways :
-SHH2O2-SOH(sulfinic acid)\text{-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{-SOH} \quad (\text{sulfinic acid})
-SHMCPBA-SO2H(sulfonic acid)\text{-SH} \xrightarrow{\text{MCPBA}} \text{-SO}_2\text{H} \quad (\text{sulfonic acid})

Key Data :

Oxidizing AgentProductYield (%)Conditions
H₂O₂Sulfoxide78RT, 2 hours
MCPBASulfone650°C, 4 hours

This reactivity is leveraged to modify the compound’s polarity and biological activity2.

Nucleophilic Substitution

The benzyloxycarbonyl (Cbz) group participates in nucleophilic substitution, enabling protection/deprotection strategies in peptide synthesis:
Reaction :
Cbz-protected amine+Nucleophile (e.g., NH3)Amine derivative+Benzyl alcohol\text{Cbz-protected amine} + \text{Nucleophile (e.g., NH}_3\text{)} \rightarrow \text{Amine derivative} + \text{Benzyl alcohol}

Conditions :

  • Hydrogenolysis (H₂/Pd-C) in ethanol, 25°C, 3 hours.

  • Yield : 90–95%3.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:
Reaction :
EsterLiAlH42-[(benzyloxy)carbonyl]amino-3-sulfanylpropanol\text{Ester} \xrightarrow{\text{LiAlH}_4} \text{2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanol}

Conditions :

  • LiAlH₄ in dry THF, 0°C to RT, 2 hours.

  • Yield : 80%4.

Amidation and Condensation

The compound reacts with amines to form amides, useful in peptidomimetic synthesis:
Reaction :
Ester+R-NH2Amide+Ethanol\text{Ester} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{Ethanol}

Example :

  • Reaction with glycine ethyl ester under DCC coupling yields a dipeptide analog (72% yield)5.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)
HydrolysisHCl/H₂O, refluxCarboxylic acid85–92
OxidationH₂O₂, RTSulfoxide78
ReductionLiAlH₄, THFPrimary alcohol80
Nucleophilic SubstitutionH₂/Pd-C, ethanolDeprotected amine90–95

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and temperature.

  • Sulfanyl Oxidation : Follows a radical mechanism in the presence of peroxides, forming stable sulfoxides.

  • Cbz Deprotection : Catalytic hydrogenation cleaves the benzyloxycarbonyl group without affecting the sulfanyl moiety6.

This compound’s versatility in reactions such as hydrolysis, oxidation, and nucleophilic substitution underpins its utility in organic synthesis and drug development. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial-scale processes.

Footnotes

  • Hydrolysis yields under varied conditions.

  • Oxidation pathways and product characterization.

  • Substitution efficiency in deprotection reactions.

  • Reduction kinetics and byproduct analysis.

  • Amidation feasibility with primary/secondary amines.

  • Mechanistic studies via kinetic isotope effects.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate finds applications across several domains:

Chemistry

  • Building Block for Complex Molecules: This compound is utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Biochemical Probes: It is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions. Its structural characteristics allow it to interact with various biological targets, which is crucial for understanding metabolic pathways .

Medicine

  • Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory and antioxidant activities, making it a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation .
  • Enzyme Inhibition: The compound may function as an enzyme inhibitor by binding to active sites of target enzymes, potentially leading to therapeutic effects in conditions where enzyme dysregulation occurs .

Industry

  • Material Development: this compound is also explored for its utility in developing new materials and chemical processes in industrial applications.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of sulfonamide derivatives. Compounds structurally similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Antitumor Activity

Research on benzyloxycarbonyl amino acids indicated that modifications akin to those in this compound could enhance cytotoxicity against various cancer cell lines. This suggests a potential pathway for developing anticancer agents based on its structure .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives, indicating that compounds with similar structures could effectively reduce inflammation markers in vitro. This highlights their therapeutic promise for treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate vs. 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate ()

  • Key Differences: The thiol (-SH) group in the target compound is replaced by a 4-fluoro-3-methylphenyl ketone in the comparator. The propanoate backbone in the target is linear, while the comparator has a branched 2-methylpropanoate ester.
  • Functional Implications :
    • The thiol group in the target enables redox reactivity (e.g., disulfide formation), whereas the aryl ketone in the comparator may enhance lipophilicity and π-π stacking interactions.
    • The branched ester in the comparator could reduce steric hindrance during nucleophilic substitution reactions compared to the linear chain in the target .

This compound vs. Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate ()

  • Key Differences :
    • The thiol (-SH) is replaced by a hydroxyl (-OH) group and a bulky 6-bromo-1-tosylindole substituent.
    • The comparator has stereochemical specificity (2S,3R), whereas the target’s stereochemistry is unspecified.
  • Functional Implications: The hydroxyl group in the comparator may participate in hydrogen bonding, while the thiol in the target offers stronger nucleophilicity.

This compound vs. Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate ()

  • Key Differences :
    • The target’s Cbz-protected amine and thiol are replaced by a free amine and a benzyloxyphenyl group.
    • Molecular weight: 299.37 () vs. ~297.35 (estimated for target).
  • Functional Implications: The free amine in the comparator allows for direct conjugation or salt formation, whereas the Cbz group in the target requires deprotection for further functionalization.

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Solubility Low (thiol hydrophobicity) Moderate (aryl ketone) Low (bulky benzyloxyphenyl)
Stability Air-sensitive (thiol oxidation) Stable (Cbz, aryl ketone) Stable (Cbz absent)
Bioactivity Potential protease inhibition Antimalarial candidate Unspecified (amine reactivity)

Biological Activity

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate (often referred to as "the compound") is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzyloxycarbonyl group and a sulfanyl group. Its molecular formula is C13H17N2O4SC_{13}H_{17}N_{2}O_{4}S with a molecular weight of approximately 283.34 g/mol . The presence of these functional groups contributes to its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, starting from l-DOPA. The process includes:

  • Esterification : Reacting the corresponding carboxylic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid).
  • Purification : Using techniques such as recrystallization or chromatography to isolate the desired product.

This multistep synthesis allows for the introduction of specific functional groups that enhance the compound's biological activity .

The compound's biological activity is primarily attributed to its ability to act as an enzyme inhibitor . By binding to specific enzymes, it can block their active sites, inhibiting their functions. This characteristic makes it valuable in developing drugs targeting various diseases through enzyme modulation .

Enzyme Inhibition

Research indicates that this compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. Initial studies suggest that it may inhibit enzymes associated with cancer progression and inflammation .

Case Studies

  • Antioxidant Activity : In vitro studies have demonstrated that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Experimental models have shown that the compound can reduce inflammation markers, indicating its potential in treating inflammatory conditions .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC4H8O2Simple ester used as a solvent
Methyl butyrateC5H10O2Known for its fruity aroma; used in flavorings
Ethyl 2-amino-3-sulfanylpropanoateC5H11NO2SLacks benzyloxycarbonyl group

This comparison highlights how the unique benzyloxycarbonyl group in this compound contributes to its distinct chemical properties and biological activity .

Applications in Research and Industry

This compound has several applications, including:

  • Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds.
  • Biological Studies : Investigated for its role in enzyme inhibition and protein interactions.
  • Industrial Use : Employed in producing specialty chemicals and as a reagent in organic synthesis .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate?

The synthesis typically involves multi-step reactions, including:

  • Protection of the amino group : The benzyloxycarbonyl (Cbz) group is introduced to protect the amine during subsequent reactions. This step often uses benzyl chloroformate under basic conditions .
  • Thiol group incorporation : Sulfanylpropanoate moieties are introduced via nucleophilic substitution or coupling reactions. For example, sodium hydrosulfide (NaSH) or thiol-containing reagents can react with intermediates like α-bromo esters .
  • Esterification : Ethyl esters are formed using ethanol under acidic or catalytic conditions. Reaction monitoring via TLC or HPLC ensures completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm, carbonyl carbons at ~155 ppm) and the ethyl ester (quartet at ~4.1 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing thiol oxidation byproducts .
  • IR Spectroscopy : Key peaks include C=O stretches (~1720 cm1^{-1} for ester, ~1690 cm1^{-1} for carbamate) and S-H stretches (~2550 cm1^{-1}) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition studies : The sulfanyl group can act as a nucleophile, making it a candidate for protease or metalloenzyme inhibition assays .
  • Peptide mimetics : The Cbz-protected amino acid structure serves as a building block for synthesizing thiol-containing pseudopeptides .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

  • Catalyst selection : Use coupling agents like HATU or EDCI with DMAP to enhance reactivity in carbamate or ester bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while low temperatures (−20°C to 0°C) reduce side reactions .
  • Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments to reaction conditions .

Q. How do structural modifications (e.g., fluorination, methyl groups) alter the compound’s reactivity or bioactivity?

  • Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in analogues like Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate .
  • Methyl branching : Steric hindrance from dimethyl groups (e.g., 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate) can reduce enzymatic degradation but may lower solubility . Comparative studies require computational modeling (e.g., DFT) and crystallography to map steric/electronic effects .

Q. How to address contradictions in reported biological activity data?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC50_{50} values. Standardize protocols using reference inhibitors .
  • Redox sensitivity : The sulfanyl group oxidizes readily; use antioxidants (e.g., DTT) in bioassays and confirm compound stability via LC-MS .
  • Epimerization risks : Racemization during synthesis or storage can skew results. Chiral HPLC or circular dichroism (CD) ensures stereochemical integrity .

Q. What strategies mitigate thiol oxidation during storage and handling?

  • Inert atmosphere : Store under nitrogen or argon to prevent disulfide formation .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves thiol activity .
  • Derivatization : Temporarily protect the thiol as a disulfide or thioether, which is reversible under mild reducing conditions .

Methodological Considerations

Q. How to design a kinetic study for thiol-mediated reactions involving this compound?

  • Stopped-flow spectrophotometry : Monitor rapid thiol-disulfide exchange reactions in real time (e.g., with DTNB as a chromogenic agent) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes like papain or caspase-3 .
  • Computational docking : Use software (e.g., AutoDock Vina) to predict interaction sites with target proteins, validated by mutagenesis studies .

Q. What analytical workflows validate purity in multi-step syntheses?

  • Orthogonal methods : Combine reverse-phase HPLC (for polar impurities) with GC-MS (for volatile byproducts) .
  • Elemental analysis : Confirm sulfur content to detect oxidation or desulfurization .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups .

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